

Mequitamium Iodide conformational similarity to antihistamines

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Compound Focus: Mequitamium Iodide

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Receptor Binding Profile of Mequitamium Iodide

Experimental data from binding studies reveals that **Mequitamium Iodide** exhibits high-affinity antagonism at two key receptor types involved in allergic responses, with much lower activity at other relevant receptors [1].

Table 1: Binding Affinity (K_i) of Mequitamium Iodide at Various Receptors

Receptor Type	Tissue / Preparation	Affinity (K _i)
Histamine H1	Rat brain membranes	9 nM
Muscarinic Acetylcholine	Various tissue homogenates	12 - 77 nM
Serotonin 5-HT ₂	Not Specified	1-10 μM
Platelet-Activating Factor (PAF)	Not Specified	1-10 μM
Verapamil-sensitive sites & β-adrenergic	Not Specified	1-10 μM

This high-affinity binding to H1 and muscarinic receptors underpins its dual **antihistamine** and **anticholinergic** activity, explaining its ability to antagonize airway contraction induced by both histamine

and acetylcholine [1]. The weak anti-PAF effect is considered less relevant to its primary action [1].

Stereoselectivity and Enantiomer Activity

The biological activity of **Mequitamium Iodide** is influenced by its three-dimensional structure. The two enantiomers show a significant difference in antihistamine potency, but not in antimuscarinic activity [2] [3].

Table 2: Activity of Mequitamium Iodide Enantiomers

Enantiomer	Absolute Configuration	Histamine H1 Antagonism (Relative Potency)	Antimuscarinic Activity
(+)-enantiomer	(S)	10-fold more potent than (R)-isomer	Similar to (R)-isomer
(-)-enantiomer	(R)	Baseline potency	Similar to (S)-isomer

The (+)-**(S)-enantiomer** is the more potent histamine antagonist. Conformational analysis suggests this is because it can adopt a conformation similar to the receptor-binding form of classical antihistamines [2] [3].

Experimental Protocols for Key Data

Understanding the methods behind this data is crucial for evaluation.

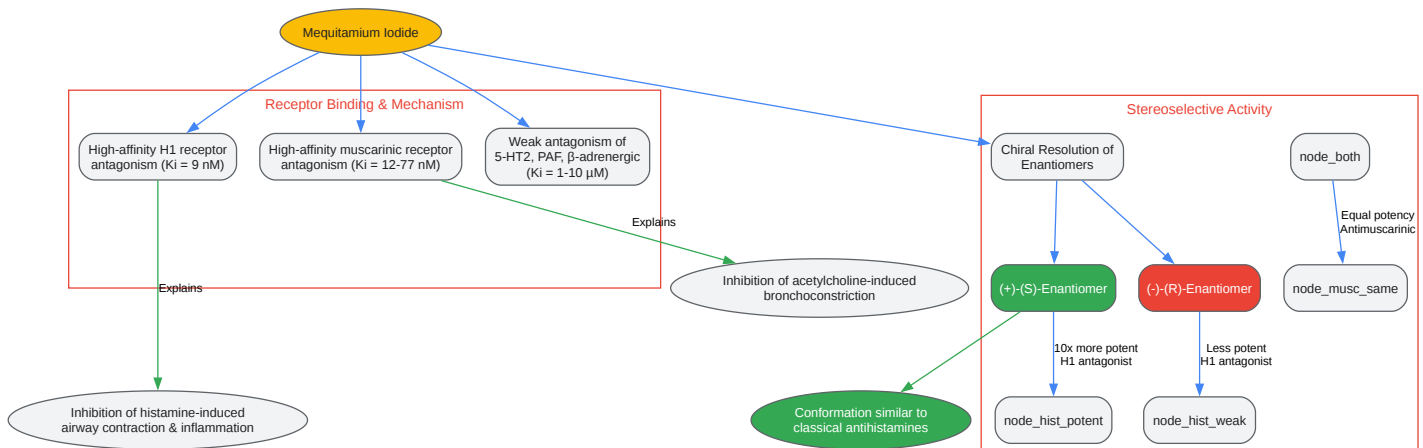
- **In Vitro Binding Experiments (Receptor Affinity) [1]**
 - **Objective:** To determine the affinity (K_i) of **Mequitamium Iodide** for various receptors.
 - **Preparation:** Tissue homogenates (e.g., rat brain for H1 receptors, various tissues for muscarinic receptors) were used as the source of receptors.
 - **Method:** Saturation binding studies were performed with radioactively labeled ligands specific to each receptor (e.g., ligands for H1, muscarinic, 5-HT₂, PAF, and β -adrenergic receptors). **Mequitamium Iodide** was added in varying concentrations to compete with the radioactive ligand for the receptor.
 - **Analysis:** The concentration that inhibits 50% of the specific binding (IC₅₀) was determined, and the inhibition constant (K_i) was calculated, often using the Cheng-Prusoff equation.

- **Chiral Resolution and Enantiomer Testing [2]**

- **Objective:** To isolate the enantiomers and compare their biological activities.
- **Chiral Resolution:** The precursor compound, mequitazine, was separated into its pure (R) and (S) enantiomers using chiral chromatographic techniques.
- **Enantiomer Preparation:** The resolved enantiomers of mequitazine were then chemically converted to the corresponding enantiomers of **Mequitamium Iodide**.
- **Activity Testing:** The isolated (+)-(S) and (-)-(R) enantiomers were tested in separate in vitro assays to determine their potency as histamine and muscarinic antagonists.

Mechanism of Action and Experimental Workflow

The following diagram summarizes the molecular mechanisms and the flow of key experiments that established the pharmacological profile of **Mequitamium Iodide**.



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Summary for Drug Development

For researchers, the key takeaways on **Mequitamium Iodide** are its **dual antagonism** of H1 and muscarinic receptors, its **stereoselective potency** where the (+)-(S)-enantiomer is the primary driver of antihistamine effects, and a mechanism rooted in **direct, competitive receptor binding** rather than secondary pathways like PAF inhibition [1] [2] [4].

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References

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